N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Description
N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide, is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, it’s likely that this compound targets similar proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They likely interact with their targets, inhibiting their function and leading to the death of cancer cells.
Biochemical Pathways
Given its structural similarity to dasatinib and alpelisib, it may affect pathways related to cell proliferation and survival, such as the pi3k/akt/mtor pathway, which is targeted by alpelisib .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Given its potential anticancer activity, it may lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Properties
IUPAC Name |
N-[4-[3-(4-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-14-3-9-17(10-4-14)23-19(26)12-11-18-13-28-21(24-18)25-20(27)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNZMZXRRBEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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